
7-Dodecen-9-yn-1-ol, (7E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Dodec-7-en-9-ynol is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dodec-7-en-9-ynol typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of (E)-Dodec-7-en-9-ynol may involve large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Dodec-7-en-9-ynol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The hydroxyl group in (E)-Dodec-7-en-9-ynol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Dodec-7-en-9-ynol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-Dodec-7-en-9-ynol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a range of biochemical reactions, potentially modulating the activity of specific pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
(E)-Dodec-7-en-9-ynol can be compared to other compounds with similar structures, such as:
(E)-Dodec-7-en-9-ynal: Similar structure but with an aldehyde group instead of a hydroxyl group.
(E)-Dodec-7-en-9-ynoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(E)-Dodec-7-en-9-yne: Similar structure but without the hydroxyl group.
Propriétés
Numéro CAS |
58763-68-1 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(E)-dodec-7-en-9-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2,7-12H2,1H3/b6-5+ |
Clé InChI |
HICLTGHACDQHFL-AATRIKPKSA-N |
SMILES isomérique |
CCC#C/C=C/CCCCCCO |
SMILES canonique |
CCC#CC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


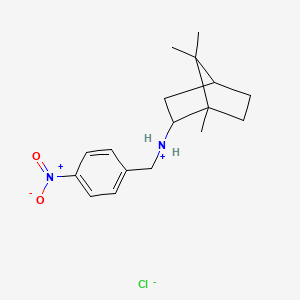
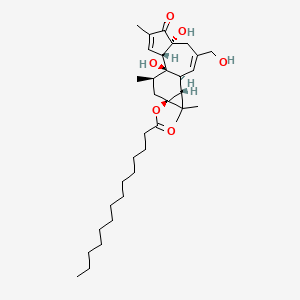
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
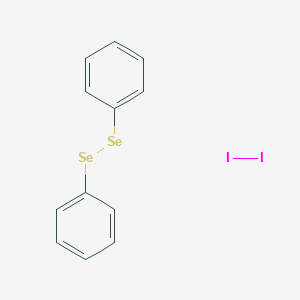
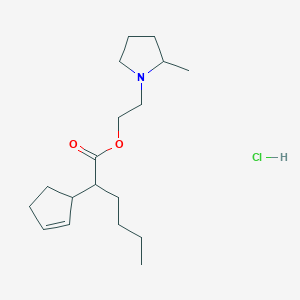
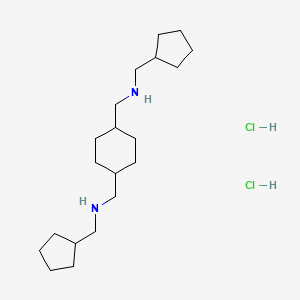
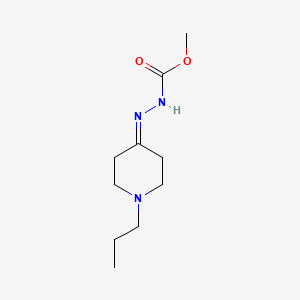

![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)
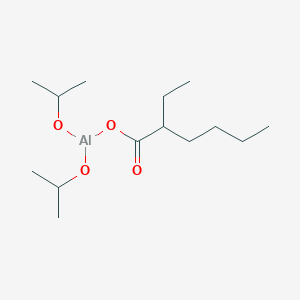
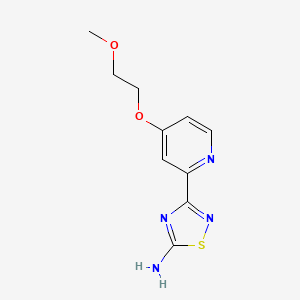
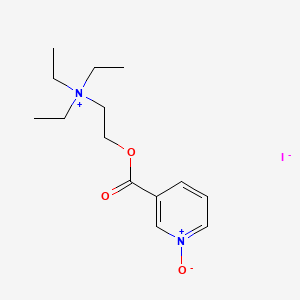
![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)
